molecular formula C15H14O3S B2415814 (E)-3-(4-ethoxyphenyl)-2-thiophen-2-ylprop-2-enoic acid CAS No. 871673-16-4

(E)-3-(4-ethoxyphenyl)-2-thiophen-2-ylprop-2-enoic acid

Cat. No.: B2415814
CAS No.: 871673-16-4
M. Wt: 274.33
InChI Key: PZCSQTLUNYNINW-UHFFFAOYSA-N
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Description

(E)-3-(4-ethoxyphenyl)-2-thiophen-2-ylprop-2-enoic acid is an organic compound that features a conjugated system with both aromatic and heteroaromatic rings

Scientific Research Applications

Chemistry

In chemistry, (E)-3-(4-ethoxyphenyl)-2-thiophen-2-ylprop-2-enoic acid is used as a building block for the synthesis of more complex molecules. Its conjugated system makes it a valuable intermediate in the development of organic semiconductors and conductive polymers.

Biology

In biological research, this compound can be used to study the interactions between aromatic and heteroaromatic systems with biological macromolecules. It may also serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.

Medicine

In medicine, derivatives of this compound are investigated for their anti-inflammatory and anticancer properties. The presence of both aromatic and heteroaromatic rings can enhance the compound’s ability to interact with various biological targets.

Industry

In the industrial sector, this compound is used in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(4-ethoxyphenyl)-2-thiophen-2-ylprop-2-enoic acid typically involves the condensation of 4-ethoxybenzaldehyde with thiophene-2-carbaldehyde in the presence of a base, followed by oxidation. The reaction conditions often include:

    Base: Sodium hydroxide or potassium carbonate

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux conditions

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(4-ethoxyphenyl)-2-thiophen-2-ylprop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogenation to yield saturated derivatives using catalysts such as palladium on carbon.

    Substitution: Electrophilic aromatic substitution reactions, particularly on the thiophene ring, using reagents like bromine or chlorinating agents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Hydrogen gas with palladium on carbon

    Substituting Agents: Bromine, chlorine

Major Products

    Oxidation Products: Carboxylic acids, ketones

    Reduction Products: Saturated derivatives

    Substitution Products: Halogenated thiophene derivatives

Mechanism of Action

The mechanism of action of (E)-3-(4-ethoxyphenyl)-2-thiophen-2-ylprop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The conjugated system allows for π-π interactions with aromatic amino acids in proteins, potentially modulating their activity. Additionally, the compound can undergo redox reactions, influencing cellular redox states and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-methoxyphenyl)-2-thiophen-2-ylprop-2-enoic acid
  • 3-(4-ethoxyphenyl)-2-furan-2-ylprop-2-enoic acid
  • 3-(4-ethoxyphenyl)-2-pyridin-2-ylprop-2-enoic acid

Uniqueness

(E)-3-(4-ethoxyphenyl)-2-thiophen-2-ylprop-2-enoic acid is unique due to the presence of both an ethoxy group and a thiophene ring. This combination enhances its electronic properties, making it more suitable for applications in organic electronics compared to its analogs with different substituents or heteroaromatic rings.

Properties

IUPAC Name

(E)-3-(4-ethoxyphenyl)-2-thiophen-2-ylprop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3S/c1-2-18-12-7-5-11(6-8-12)10-13(15(16)17)14-4-3-9-19-14/h3-10H,2H2,1H3,(H,16,17)/b13-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZCSQTLUNYNINW-RAXLEYEMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=C(C2=CC=CS2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C(/C2=CC=CS2)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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